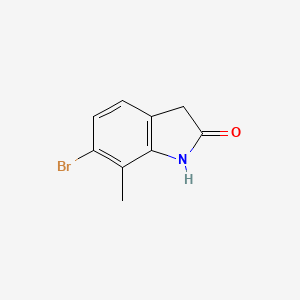
6-Bromo-7-methyl-1,3-dihydro-indol-2-one
説明
“6-Bromo-7-methyl-1,3-dihydro-indol-2-one” is a chemical compound with the CAS Number: 1260830-11-2 . It has a molecular weight of 226.07 and its IUPAC name is 6-bromo-7-methyl-1H-indol-2-ol . It is an indolinone derivative and is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The linear formula of “6-Bromo-7-methyl-1,3-dihydro-indol-2-one” is C9H8BrNO . The InChI code is 1S/C9H8BrNO/c1-5-7(10)3-2-6-4-8(12)11-9(5)6/h2-4,11-12H,1H3 .Physical And Chemical Properties Analysis
“6-Bromo-7-methyl-1,3-dihydro-indol-2-one” is an off-white solid .科学的研究の応用
Chemical Reactions and Derivatives
6-Bromo-7-methyl-1,3-dihydro-indol-2-one is involved in various chemical reactions, leading to the formation of complex organic compounds. For instance, it has been used in reactions to form tetrahydro, dihydro, and dehydro esters through the use of N-bromosuccinimide. These processes highlight its utility in synthesizing diverse chemical structures, including indolenines and oxindoles, by facilitating bromine migration to the benzene ring or by acting as intermediates in catalytic reductions sensitive to steric effects at specific positions on the compound (Irikawa et al., 1989).
Synthesis of Isomers and Alkaloids
It serves as a precursor in the regiospecific synthesis of isomers and indole alkaloids, demonstrating its versatility in organic synthesis. For example, 5-bromo-1-methyl-6,7-dihydro-1H-indazole and indole-2-boronate were coupled using palladium-catalyzed Suzuki coupling to create N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers (Dandu et al., 2007). This indicates its importance in synthesizing compounds with potential biological activities.
Antibacterial and Antimicrobial Properties
Compounds derived from 6-Bromo-7-methyl-1,3-dihydro-indol-2-one have been investigated for their antimicrobial and antibacterial properties. Bromoanaindolone, a novel antimicrobial exometabolite from the cyanobacterium Anabaena constricta, identified as 6-bromo-3-hydroxy-3-methyl-indol-2-one, showcases the compound's potential in contributing to the development of new antimicrobial agents (Volk et al., 2009).
Molecular Diversity and Functionalization
The chemical structure of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one allows for molecular diversity and functionalization, making it a valuable starting material in synthetic chemistry for generating a wide range of functionalized molecules. For instance, lithiation and 1,4-addition reactions have been used to create diversified carbazoles and cyclopent[b]indoles, demonstrating the compound's role in enhancing molecular diversity through intramolecular cyclization and formal [3 + 2] cycloaddition processes (Katritzky et al., 1996).
Safety And Hazards
When handling “6-Bromo-7-methyl-1,3-dihydro-indol-2-one”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
将来の方向性
The future directions of “6-Bromo-7-methyl-1,3-dihydro-indol-2-one” could involve further exploration of its potential as a p38α inhibitor for anti-inflammatory applications . Additionally, given the importance of indole derivatives in various biological activities , there may be potential for the development of new therapeutic possibilities.
特性
IUPAC Name |
6-bromo-7-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUWJSRUMAJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methyl-1,3-dihydro-indol-2-one | |
CAS RN |
1260830-11-2 | |
| Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)
![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)
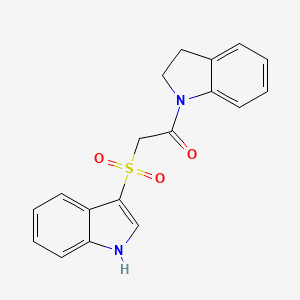
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)
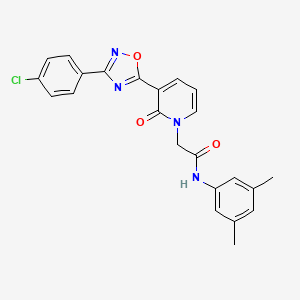
![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)
![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)
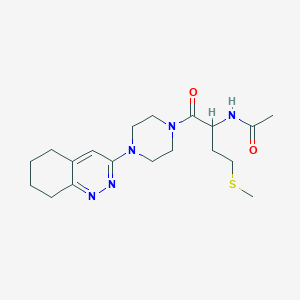
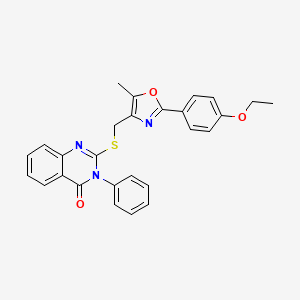
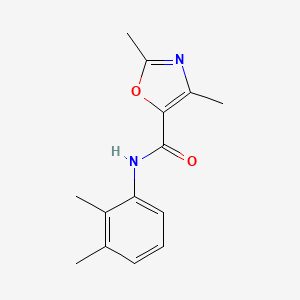
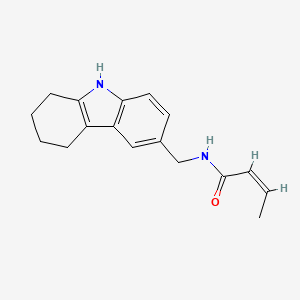
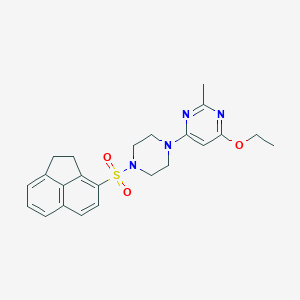
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)